molecular formula C8H7N3O B8595380 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one CAS No. 91983-45-8

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one

Cat. No.: B8595380
CAS No.: 91983-45-8
M. Wt: 161.16 g/mol
InChI Key: DHVODZREXYLNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpyrido[3,4-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound serves as a key synthetic intermediate for the development of potent kinase inhibitors. Recent scientific studies highlight its direct application in the design of novel therapeutics for challenging diseases. Derivatives of this scaffold have been developed into highly potent and selective inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML) . These inhibitors have demonstrated potent activity against mutant FLT3 isoforms, showing promising anti-proliferative effects in cellular models . Furthermore, the dihydropyrido[3,4-b]pyrazin-3(2H)-one core, which is closely related to this compound, has been successfully utilized in a target-hopping strategy to develop the first highly selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) . MKK4 is a promising target for regenerative therapies in degenerative liver diseases, including nonalcoholic steatohepatitis (NASH) . The scaffold's versatility allows for strategic modifications to tune potency and achieve exceptional selectivity over related kinases, making it a valuable template for probe and drug discovery . This product is intended for research purposes as a building block in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91983-45-8

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-1H-pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C8H7N3O/c1-5-8(12)11-6-2-3-9-4-7(6)10-5/h2-4H,1H3,(H,11,12)

InChI Key

DHVODZREXYLNGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)NC1=O

Origin of Product

United States

Synthetic Methodologies for 3 Methylpyrido 3,4 B Pyrazin 2 1h One and Its Derivatives

Ring-Closure Reaction Strategies

The formation of the pyrazinone ring through cyclization is a cornerstone of synthesizing the pyrido[3,4-b]pyrazine (B183377) system. This approach typically involves the reaction of a diamino-substituted pyridine (B92270) with a suitable 1,2-dicarbonyl-containing synthon.

Condensation Reactions Involving Pyridine-3,4-diamines and α-Dicarbonyl Compounds

A prevalent and efficient method for constructing the pyrido[3,4-b]pyrazine core is the condensation reaction between pyridine-3,4-diamine and an appropriate α-dicarbonyl compound. This reaction forms the pyrazine (B50134) ring fused to the pyridine backbone.

The Hinsberg reaction, traditionally used to distinguish between primary, secondary, and tertiary amines, has been adapted for the synthesis of quinoxaline (B1680401) and its heterocyclic analogues, including pyrido[3,4-b]pyrazines. The reaction involves the condensation of an o-diamine with an α-dicarbonyl compound. In the context of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one synthesis, pyridine-3,4-diamine serves as the o-diamine component. The reaction proceeds through the nucleophilic attack of the amino groups on the carbonyl carbons of the α-dicarbonyl compound, followed by dehydration to form the fused pyrazine ring. While the classical Hinsberg test uses benzenesulfonyl chloride, the term has been extended to encompass these condensation reactions that lead to quinoxaline-type structures.

To introduce the 3-methyl-2-oxo functionality into the pyrido[3,4-b]pyrazine ring, ethyl pyruvate (B1213749) and its analogues are employed as the α-dicarbonyl component. The reaction of pyridine-3,4-diamine with ethyl pyruvate leads to the formation of this compound. The reaction is typically carried out in a suitable solvent, and the initial condensation is followed by an intramolecular cyclization and dehydration to yield the final product.

A representative procedure involves stirring a solution of 3,4-diaminopyridine (B372788) with an equimolar amount of ethyl pyruvate in a solvent such as ethanol (B145695) at room temperature. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product can be isolated and purified by standard techniques like crystallization or column chromatography.

Reactant 1Reactant 2Product
Pyridine-3,4-diamineEthyl PyruvateThis compound

When an unsymmetrical α-dicarbonyl compound like ethyl pyruvate is used with an unsubstituted pyridine-3,4-diamine, the formation of a single regioisomer, this compound, is expected. However, if a substituted pyridine-3,4-diamine is used, the possibility of forming two different regioisomers arises.

The regioselectivity of the condensation is governed by the relative reactivity of the two amino groups on the pyridine ring and the two carbonyl groups of the α-dicarbonyl compound. Electronic effects of the substituents on the pyridine ring can influence the nucleophilicity of the adjacent amino groups. For instance, an electron-donating group on the pyridine ring might enhance the nucleophilicity of the nearby amino group, directing the initial condensation to that site. Conversely, an electron-withdrawing group would decrease the nucleophilicity. Similarly, the electrophilicity of the carbonyl carbons in the α-dicarbonyl compound plays a crucial role. In ethyl pyruvate, the ketone carbonyl is generally more electrophilic than the ester carbonyl, which influences the initial site of nucleophilic attack by the diamine. Careful consideration of these electronic factors is essential for achieving the desired regiochemical outcome in the synthesis of substituted pyrido[3,4-b]pyrazinone derivatives.

Cyclization with Functionalized Pyridine Precursors

An alternative strategy for the synthesis of this compound involves starting with a pyridine ring that is already functionalized with groups that can be converted into the fused pyrazine ring. This approach offers a different retrosynthetic pathway and can be advantageous in certain synthetic contexts.

A key precursor for this synthetic route is 4-methyl-3-nitropyridin-2-amine. nih.gov This starting material contains the necessary carbon and nitrogen atoms of the pyridine ring and a nitro group that can be chemically transformed to facilitate the formation of the pyrazinone ring.

The synthesis of 4-methyl-3-nitropyridin-2-amine can be achieved by the nitration of 2-amino-4-methylpyridine (B118599) (4-picoline). nih.gov The subsequent steps towards this compound would involve the reduction of the nitro group at the 3-position to an amino group, yielding 3,4-diamino-2-methylpyridine. This intermediate can then undergo cyclization. One potential pathway involves the reaction of the resulting 3-amino-4-methylpyridin-2-amine with an appropriate two-carbon synthon, such as glyoxal (B1671930) or its derivatives, to form the pyrazine ring. Subsequent oxidation would lead to the desired pyrido[3,4-b]pyrazine core. To obtain the 2-oxo functionality, a reagent like oxalyl chloride or a related derivative could be employed in the cyclization step.

Starting MaterialKey IntermediateTarget Molecule
4-Methyl-3-nitropyridin-2-amine3,4-Diamino-2-methylpyridineThis compound
Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent powerful, atom-economical methods for constructing the pyrido[3,4-b]pyrazinone core and related fused heterocyclic systems. rsc.org These strategies involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, efficiently building molecular complexity. While direct examples for this compound are not extensively detailed, analogous strategies for related structures highlight the potential of these methods.

Transition metal catalysis is a cornerstone of modern annulation strategies. For instance, pathways for synthesizing annulated pyrido[3,4-b]indoles have been developed using metal-catalyzed cyclotrimerization reactions. nih.gov These methods employ a late-stage cyclotrimerization to construct the core heterocyclic framework, demonstrating the power of catalysis in building complex nitrogen-containing heterocycles. nih.gov Such approaches could theoretically be adapted for the pyrazinone ring system.

Another relevant strategy is the use of [4+2] cycloaddition (Diels-Alder type) reactions. In the synthesis of substituted pyridines, 1,4-oxazin-2-one precursors can undergo a tandem cycloaddition/cycloreversion sequence with alkynes. nih.gov The oxazinone reacts with the alkyne, followed by the extrusion of a small molecule like CO2 to yield the final pyridine product. nih.gov This principle of forming a six-membered ring via cycloaddition and subsequent rearrangement or elimination is a viable conceptual pathway for constructing the pyridopyrazinone skeleton.

Multi-Step Synthetic Routes

Traditional synthesis often relies on multi-step sequences that allow for precise control over the introduction of functional groups and the construction of the heterocyclic core.

Sequential Functionalization and Cyclization Pathways

A primary strategy for building the pyrido[3,4-b]pyrazine ring system involves the condensation of an appropriately substituted diaminopyridine with a 1,2-dicarbonyl compound. A key starting material for this approach is 2-chloro-3,4-diaminopyridine (CDAP). clockss.org The reaction of CDAP with various 1,2-dicarbonyl derivatives leads to the formation of 2,3-disubstituted 5-chloropyrido[3,4-b]pyrazines. clockss.org When an unsymmetrical glyoxal is used, a mixture of two regioisomers can be produced. clockss.org

This sequential process typically involves two key steps:

Condensation: The two adjacent amino groups of the diaminopyridine react with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrazine (B8608421) intermediate.

Cyclization/Aromatization: The intermediate cyclizes and subsequently aromatizes, often through oxidation or elimination, to yield the stable fused pyrido[3,4-b]pyrazine ring.

Derivatization of Pre-formed Heterocyclic Intermediates

Once the core pyrido[3,4-b]pyrazine skeleton is formed, further functionalization can be achieved by modifying reactive handles on the ring. This approach is highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. rsc.org

A prominent example involves the use of 5-chloropyrido[3,4-b]pyrazines, synthesized as described previously. clockss.org The chlorine atom at the C-5 position is reactive and can be substituted through various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, or through nucleophilic aromatic substitution with amines. clockss.org This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at this position.

Furthermore, the 5-chloro intermediate can be hydrolyzed to the corresponding 5-oxo derivative, this compound. clockss.org This pyridone-like structure can act as a nucleophile, enabling reactions such as N-alkylation or N-arylation at the N-6 position. clockss.org For example, reaction with alkyl halides or under Buchwald-Hartwig amination conditions can introduce substituents on the pyrazinone ring nitrogen. clockss.org This two-step sequence—synthesis of a reactive intermediate followed by its derivatization—provides significant synthetic flexibility.

PrecursorReaction TypeReagent/CatalystPosition FunctionalizedResulting GroupReference
5-Chloropyrido[3,4-b]pyrazineC-N CouplingBenzylamineC-5Benzylamino clockss.org
5-Chloropyrido[3,4-b]pyrazineHydrolysisFormic AcidC-5Oxo (=O) clockss.org
Pyrido[3,4-b]pyrazin-5-oneN-AlkylationIodomethane / K₂CO₃N-6Methyl clockss.org
Pyrido[3,4-b]pyrazin-5-oneN-Arylation4-iodotoluene / CuIN-64-tolyl clockss.org

Modern Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and shortening reaction times. These modern approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrido[3,4-b]pyrazinones.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technology is particularly effective for the synthesis of heterocyclic systems.

Microwave-assisted methods have been successfully applied to synthesize various fused pyrazines and related heterocycles. For example, the synthesis of fused pyrazolo[3,4-b]pyrazines from ortho-aminonitrosopyrazoles and cyclic β-diketones is significantly improved with microwave heating. researchgate.net Similarly, a three-component, one-pot synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is efficiently conducted under microwave irradiation. monash.edunih.govrsc.org This approach highlights the ability of microwave energy to facilitate multi-component reactions, which are highly desirable for their step-economy. monash.edunih.gov The regioselective synthesis of fully substituted pyrazolo[3,4-b]pyridines has also been achieved using microwave assistance, offering good yields and short reaction times. researchgate.net

Heterocyclic SystemSynthesis MethodHeating MethodReaction TimeYieldReference
Thieno[3,2-d]pyrimidin-4-aminesTwo-step cyclizationMicrowave (400 W)30-60 min78% nih.gov
Pyrazolo[3,4-d]pyrimidin-4-onesThree-componentMicrowave (160 °C)55 min60-85% monash.edunih.gov
Pyrazolo[3,4-b]pyridinesDomino reactionMicrowaveShortGood researchgate.net

Green Chemistry Principles in Pyrido[3,4-b]pyrazinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, improving energy efficiency, and designing atom-economical reactions.

One important green strategy is the use of solvent-free reactions. The synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones has been achieved by heating 5-aminopyrazole with azlactones in the absence of a solvent, which is advantageous from both economic and environmental perspectives. nih.gov Another core principle is the use of environmentally benign solvents like water. A green synthesis of dipyrazolopyridinone derivatives has been reported via deamination cyclization reactions conducted in an aqueous medium. nih.gov

Microwave-assisted synthesis, as discussed above, is also considered a green technique. Its high energy efficiency and ability to shorten reaction times reduce energy consumption and can minimize the formation of byproducts, aligning with the principles of waste prevention and energy efficiency. nih.gov The combination of multi-component reactions with microwave heating represents a particularly green and efficient approach to complex heterocyclic synthesis. monash.edunih.gov

Chemical Reactivity and Transformations of 3 Methylpyrido 3,4 B Pyrazin 2 1h One

Reactions at the Pyrazine (B50134) Moiety

The dihydropyrazinone portion of the molecule, containing an amide-like functionality, is susceptible to oxidation and reduction reactions that alter its saturation level.

The dihydropyrazine (B8608421) ring in structures related to pyridopyrazines can undergo oxidation to form a more stable, aromatic system. Studies on analogous 1,2-dihydropyrido[3,4-b]pyrazine systems, also known as 1-deaza-7,8-dihydropteridines, have shown that oxidation leads to the formation of the corresponding aromatic 1-deazapteridines. nih.gov This transformation suggests that the dihydropyrazinone ring in 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one could be aromatized under suitable oxidizing conditions, resulting in the loss of two hydrogen atoms and the formation of a fully aromatic pyridopyrazinone ring system.

In a different context, photo-oxidation has been studied in complexes involving the related pyrido[2,3-b]pyrazine (B189457) scaffold, indicating the potential for excited-state reactions. rsc.org While not a direct oxidation of the ring, it highlights the electronic susceptibility of the pyrazine moiety to oxidative processes.

The pyrazine moiety is also amenable to reduction. Research on the synthesis of related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives has employed a Béchamp-like reduction using elemental iron and acetic acid for the reduction of a nitro group on the pyridine (B92270) ring, a process that maintains the integrity of the dihydropyrazinone ring. nih.gov

Furthermore, studies on related heterocyclic systems demonstrate that the pyrazine portion can be fully reduced. For instance, 1-deaza-7,8-dihydropteridines can be reduced to 1-deaza-5,6,7,8-tetrahydropteridines. nih.gov This indicates that the C=N bond within the pyrazinone ring of this compound could potentially be reduced, leading to a tetrahydropyridopyrazine derivative under appropriate catalytic hydrogenation or chemical reduction conditions.

Reactions at the Pyridine Moiety

The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) but can undergo substitution, particularly when activated by the fused pyrazinone ring or under specific reaction conditions.

Halogenation: Electrophilic halogenation of the pyridine ring in the pyrido[3,4-b]pyrazine (B183377) system has been achieved through specialized methods. One effective technique is a deprotometalation-trapping sequence. For example, 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine was successfully iodinated at the 7-position by treatment with a lithium-zinc base combination followed by the addition of iodine. mdpi.com This highlights a regioselective method for introducing a halogen onto the pyridine moiety. mdpi.com

Table 1: Halogenation of a Pyrido[3,4-b]pyrazine Derivative mdpi.com
SubstrateReagentsPosition of HalogenationProduct
8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine1. LiTMP-ZnCl₂·TMEDA 2. I₂C-78-bromo-7-iodo-2,3-diphenylpyrido[3,4-b]pyrazine

Nitration: While direct nitration studies on this compound are not widely reported, the nitration of other nitrogen-containing heterocycles provides insight. The pyridine ring is generally deactivated towards electrophilic aromatic substitution and requires harsh conditions, such as a mixture of nitric acid and sulfuric acid. The directing influence of the fused pyrazinone ring and the existing methyl group would determine the position of substitution. Research on the nitration of various azole derivatives shows that nitration typically occurs on the heterocyclic rings, sometimes requiring specific nitrating agents like HNO₃/Ac₂O. nih.govnih.gov

Decarboxylation reactions are relevant for derivatives of this compound that bear a carboxylic acid group. In heterocyclic chemistry, the removal of a carboxyl group from the aromatic ring is a common transformation, often achieved by heating. For instance, in the synthesis of related pyridopyridazine (B8481360) structures, an acid-catalyzed decarboxylation of a malonate intermediate is a key step. mdpi.com Similarly, a decarboxylation step is involved in certain synthetic routes toward pyrazolo[3,4-b]pyridines. nih.gov A carboxylic acid derivative of this compound, particularly with the acid group on the pyridine ring, would be expected to undergo decarboxylation upon thermal treatment, potentially facilitated by acid or copper catalysis.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a viable reaction pathway for pyridopyrazine systems, especially when a good leaving group, such as a halogen, is present on the ring. Research on a related 8-iodopyrido[2,3-b]pyrazine demonstrated that the iodo group can be displaced by various nucleophiles. mdpi.com Reactions with amines (n-propylamine, benzylamine) and hydrazine (B178648) occurred without a catalyst, while copper-catalyzed conditions were used for N-arylation with azoles like pyrazole (B372694) and imidazole. mdpi.com

Similarly, the synthesis of MKK4 inhibitors based on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold utilized Buchwald-Hartwig amination reactions to couple various amines to the heterocyclic core, demonstrating the utility of palladium-catalyzed nucleophilic substitution. nih.gov These findings strongly suggest that a halogenated derivative of this compound would readily undergo substitution with a variety of nitrogen, oxygen, or sulfur nucleophiles.

Table 2: Nucleophilic Substitution on a Related Iodopyridopyrazine mdpi.com
SubstrateNucleophileCatalyst/ConditionsProduct Type
8-iodo-2,3-diphenylpyrido[2,3-b]pyrazinen-PropylamineNone, 100 °C8-(Propylamino) derivative
8-iodo-2,3-diphenylpyrido[2,3-b]pyrazineBenzylamineNone, 100 °C8-(Benzylamino) derivative
8-iodo-2,3-diphenylpyrido[2,3-b]pyrazineHydrazineNone, rt8-Hydrazino derivative
8-iodo-2,3-diphenylpyrido[2,3-b]pyrazinePyrazoleCuI, K₂CO₃, 140 °C8-(Pyrazol-1-yl) derivative
8-iodo-2,3-diphenylpyrido[2,3-b]pyrazineImidazoleCuI, K₂CO₃, 140 °C8-(Imidazol-1-yl) derivative

Displacement of Halogen Substituents

Halogenated derivatives of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold are valuable intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the fused heterocyclic system facilitates the displacement of a halide, typically chlorine or bromine, from the pyridine ring by various nucleophiles.

The reactivity of halogen-substituted pyridopyrazinones is analogous to that of other electron-deficient heterocyclic systems like chloropyrimidines and chloropyridines. For instance, in related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one systems, the less reactive 2,4-dichloro-5-nitropyridine (B33049) precursor is shown to undergo nucleophilic aromatic substitution when heated in the presence of an amine and a base like triethylamine. nih.gov Similarly, studies on 2,4-dichloropyrido[3,4-d]pyrimidines demonstrate that nucleophilic aromatic substitution with amines or alcohols proceeds smoothly, often selectively at one of the chloro positions. mdpi.com These examples strongly suggest that a halogen substituent on the pyridine portion of this compound would be susceptible to displacement by a range of nucleophiles, including amines, alcohols, and thiols, providing a versatile handle for introducing molecular diversity.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Heterocycles

Starting Material Nucleophile Conditions Product Reference
2,4-dichloro-5-nitropyridine Secondary Amine Acetonitrile (B52724) (MeCN), Triethylamine (TEA), 50 °C Substituted aminonitropyridine nih.gov
2,4-dichloro-pyrido[3,4-d]pyrimidine (R)-2-aminobutan-1-ol Triethylamine, DMF 4-((R)-1-hydroxybutan-2-ylamino)-2-chloropyrido[3,4-d]pyrimidine mdpi.com

Alkylation and Acylation of Nitrogen Atoms

The pyrido[3,4-b]pyrazin-2(1H)-one core contains two nitrogen atoms within the pyrazine ring system, one of which is part of the lactam functionality (N1) and the other at position 4. Both nitrogens can potentially undergo alkylation or acylation, depending on the reaction conditions and the specific reagents employed.

Alkylation, particularly on the lactam nitrogen (N1), is a common transformation. Research on closely related 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-ones has demonstrated that methylation can be achieved using methyl iodide with a suitable base. nih.gov The choice of base, such as sodium hydride or the milder potassium carbonate, can be critical to avoid side reactions, like methylation at the acidic α-carbonyl position. nih.gov This indicates that the N1-H proton of this compound is acidic and can be readily deprotonated to generate a nucleophilic anion that reacts with alkyl halides.

Acylation reactions can also be performed to introduce acyl groups onto the nitrogen atoms. General methods for acylation, such as using acetic anhydride (B1165640) with base catalysis, are applicable to heterocyclic amines and amides. google.com This would allow for the introduction of various acyl moieties, further diversifying the chemical space around the core scaffold.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated derivatives of this compound, these reactions provide a powerful tool for introducing complex substituents.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most versatile palladium-catalyzed methods for forming C-C bonds. nih.govharvard.edu Halogenated pyrido[3,4-b]pyrazin-2(1H)-ones are expected to be excellent substrates for this reaction. Studies on analogous heterocyclic systems, such as halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, have shown that palladium-catalyzed Suzuki-Miyaura reactions with various (het)arylboronic acids proceed in good to excellent yields, even with less reactive chloro derivatives. rsc.org This demonstrates the feasibility of introducing aryl and heteroaryl groups onto the pyridopyrazinone core.

Another important palladium-catalyzed transformation is the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. This reaction has been successfully applied to 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives to introduce various amine nucleophiles. nih.gov Depending on the specific amine, different palladium catalysts and ligands may be required to achieve optimal results. nih.gov This methodology allows for the synthesis of a wide array of amino-substituted derivatives, which are of significant interest in drug discovery.

Table 2: Palladium-Catalyzed Reactions on Related Pyridopyrimidine Scaffolds

Substrate Coupling Partner Catalyst/Ligand Reaction Type Product Yield Reference
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Phenylboronic acid Pd(PPh3)4 Suzuki-Miyaura 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one 95% rsc.org
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Phenylboronic acid Pd2(dba)3/SPhos Suzuki-Miyaura 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one 83% rsc.org

Functional Group Interconversions and Derivatization

The inherent functional groups of this compound, particularly the lactam ring, offer opportunities for further chemical modifications.

Hydrolysis and Amidation Reactions

The cyclic amide (lactam) functionality in the pyrazinone ring is susceptible to hydrolysis under acidic or basic conditions. This reaction would lead to the opening of the pyrazinone ring, yielding an amino acid derivative of the pyridine core. While specific studies on the hydrolysis of this compound are not prevalent, the general mechanism of lactam hydrolysis is well-established and involves nucleophilic attack at the carbonyl carbon. researchgate.netnih.gov The stability of the lactam ring is a key consideration, and forcing conditions (e.g., strong acid or base and heat) may be required to effect cleavage.

Conversely, the formation of the lactam ring is a key step in the synthesis of the parent compound. Amidation reactions, where a carboxylic acid is coupled with an amine, are fundamental to this process. Modern coupling reagents such as T3P (propyl phosphonic anhydride) can be used to facilitate the formation of amide bonds under mild conditions, a strategy employed in the synthesis of various pyrazine-2-carboxylic acid derivatives. rjpbcs.com

Formation of Imidamide and Hydrazide Derivatives

The lactam carbonyl group can be transformed into other functional groups. For instance, reaction with Lawesson's reagent is a common method for converting a carbonyl group into a thiocarbonyl, which could be a route to thio-analogues of the parent compound. orientjchem.org

Furthermore, the lactam ring could potentially react with hydrazine hydrate (B1144303), a strong nucleophile, to form a hydrazide derivative. This transformation typically involves the opening of the lactam ring followed by the formation of the hydrazide. The synthesis of hydrazide derivatives from various heterocyclic precursors is a well-documented strategy in medicinal chemistry. nih.govnih.gov For example, pyridazinone derivatives can be converted to chloropyridazines, which then react with hydrazine hydrate to yield hydrazinylpyridazines. nih.gov While a direct conversion from the lactam is less common, it represents a potential pathway for derivatization. The resulting hydrazide could then be used as a versatile intermediate for the synthesis of hydrazones and other fused heterocyclic systems. nih.govnih.gov

Click Chemistry for Triazole Annulation

The field of click chemistry, a concept introduced by K. B. Sharpless in 2001, provides a powerful synthetic strategy for the construction of complex molecular architectures from simple modular units. organic-chemistry.org Among the reactions that fulfill the criteria of this concept, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a premier example. wikipedia.org This reaction is characterized by its high efficiency, broad substrate scope, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org

For a molecule such as this compound, the CuAAC reaction offers a viable pathway for triazole annulation, thereby enabling the synthesis of novel, more complex heterocyclic systems. This transformation would typically proceed in a two-step sequence involving the initial functionalization of the pyridopyrazinone core to introduce a terminal alkyne, followed by the cycloaddition reaction with an organic azide (B81097).

Synthesis of the Alkyne Precursor

The most direct approach to introduce the required alkyne functionality is through the N-alkylation of the lactam nitrogen at the N-1 position. The reaction of this compound with propargyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), would yield the key intermediate, 1-(prop-2-yn-1-yl)-3-methylpyrido[3,4-b]pyrazin-2(1H)-one. This method is a common and effective strategy for the N-propargylation of various heterocyclic lactams.

Copper(I)-Catalyzed Triazole Formation

With the N-propargylated pyridopyrazinone in hand, the subsequent step is the cycloaddition with a selected organic azide (R-N₃). The reaction is catalyzed by a copper(I) source, which can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. wikipedia.org

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the organic azide in a stepwise manner, culminating in the formation of the stable 1,2,3-triazole ring. organic-chemistry.org This process effectively links the organic moiety from the azide to the pyridopyrazinone scaffold through the triazole bridge.

Detailed Research Findings

While the direct application of CuAAC on 1-(prop-2-yn-1-yl)-3-methylpyrido[3,4-b]pyrazin-2(1H)-one has not been explicitly detailed in the literature, extensive research on analogous N-propargylated heterocyclic systems provides a strong basis for predicting its reactivity. A study on the N-propargylation and subsequent CuAAC of 4-oxo-1,4-dihydrocinnoline derivatives offers particularly relevant insights. researchgate.net In this study, N-propargylated cinnolinones were successfully reacted with benzyl (B1604629) azide using various copper(I) catalysts.

The findings from this analogous system demonstrate the feasibility of the reaction and highlight the influence of the catalyst and solvent on the reaction's efficiency. The use of N-heterocyclic carbene (NHC) complexes of copper(I), such as [(IMes)CuBr], was shown to be highly effective, leading to excellent conversion rates. researchgate.net

The data below, adapted from the study on cinnoline (B1195905) derivatives, illustrates the typical conditions and outcomes for such a CuAAC reaction and serves as a model for the expected results with the N-propargylated pyridopyrazinone. researchgate.net

Interactive Data Table: CuAAC Reaction Conditions and Yields for the Cycloaddition of an N-Propargylated Heterocycle with Benzyl Azide

EntryCatalyst (mol%)SolventTime (h)Conversion (%)
1CuI (5)CHCl₃2415
2[(IMes)CuCl] (5)CHCl₃2460
3[(IMes)CuBr] (5)CHCl₃2499
4[(IMes)CuI] (5)CHCl₃2499
5[(IMes)CuBr] (5)MeCN2499

Data is based on the reaction of an N-propargylated cinnolinone, a structural analogue, and is presented to illustrate the expected reactivity and efficiency of the CuAAC reaction for the title compound. researchgate.net

This methodology represents a robust and versatile tool for the derivatization of this compound, allowing for the introduction of a wide array of functional groups (carried by the organic azide) via the stable triazole linker.

Spectroscopic and Structural Characterization of 3 Methylpyrido 3,4 B Pyrazin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one. By analyzing the magnetic properties of its atomic nuclei, a complete map of the atomic connectivity and chemical environment can be constructed. While specific experimental data for this exact compound is not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for a detailed prediction of its spectral characteristics.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, five distinct signals are anticipated in the ¹H NMR spectrum.

The pyridine (B92270) ring protons (H-6, H-7, H-8) are expected to appear in the aromatic region, typically downfield due to the deshielding effects of the ring currents. The methyl group (3-CH₃) protons would resonate in the upfield region. The amide proton (N1-H) is expected to show a broad singlet with a chemical shift that can be dependent on solvent and concentration.

The coupling patterns, or multiplicities, are predicted based on the number of neighboring protons. The H-8 proton, being adjacent to H-7, would appear as a doublet. The H-6 proton would also be a doublet, coupled to H-7. The H-7 proton, with two neighbors (H-6 and H-8), would be expected to appear as a triplet or a doublet of doublets. The methyl and amide protons, lacking adjacent proton neighbors, should both appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N1-H8.0 - 11.0br s-
H-88.0 - 8.5d~5.0
H-67.5 - 8.0d~7.0
H-77.0 - 7.5t or dd~7.0, ~5.0
3-CH₃2.0 - 2.5s-

Note: Predicted values are based on general principles and data for similar heterocyclic systems. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 NMR spectroscopy is utilized to map the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C-2) of the pyrazinone ring is predicted to be the most deshielded, appearing furthest downfield. mdpi.com The carbons of the pyridine and pyrazine (B50134) rings (C-3, C-4a, C-5a, C-6, C-7, C-8, C-8a) will resonate in the aromatic/heteroaromatic region. The methyl carbon (3-CH₃) will appear at the highest field (most upfield).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 170
C-3145 - 155
C-8a140 - 150
C-6130 - 140
C-4a125 - 135
C-8120 - 130
C-5a115 - 125
C-7110 - 120
3-CH₃15 - 25

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

Nitrogen-15 (¹⁵N) NMR spectroscopy, despite its lower sensitivity due to the low natural abundance of the ¹⁵N isotope, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. nih.gov For this compound, three distinct nitrogen signals are expected. The chemical shifts in ¹⁵N NMR span a wide range, making it highly sensitive to the specific nature of the nitrogen atom (e.g., pyridine-type, amide-type).

The pyridine nitrogen (N-5) is expected to have a chemical shift characteristic of aromatic six-membered heterocycles. The amide nitrogen (N-1) and the pyrazine nitrogen (N-4) will have distinct shifts reflecting their unique electronic environments within the fused ring system.

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

Nitrogen AssignmentEnvironmentPredicted Chemical Shift Range (δ, ppm)
N-5Pyridine-like230 - 330
N-1Amide-like95 - 140
N-4Pyrazine-like245 - 520

Note: Ranges are broad estimates based on general data for related nitrogen-containing functional groups.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, it would show a clear correlation between H-6 and H-7, as well as between H-7 and H-8, confirming their connectivity in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton assignments (H-6, H-7, H-8, and 3-CH₃) to their corresponding carbon signals (C-6, C-7, C-8, and 3-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). This technique allows for the assignment of quaternary (non-protonated) carbons and confirms the assembly of the entire molecular framework. Key expected correlations would include the methyl protons (3-CH₃) showing correlations to C-3 and C-2, and the aromatic protons showing correlations to carbons within their own ring and across the fusion points to quaternary carbons like C-4a, C-5a, and C-8a.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₈H₇N₃O. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The measured exact mass of this ion would be compared to the calculated theoretical mass to confirm the molecular formula.

Table 4: Calculated Exact Mass for this compound

FormulaSpeciesCalculated Exact Mass (m/z)
C₈H₇N₃O[M+H]⁺162.0662

Electrospray Ionization Mass Spectrometry (ESI-MS)

No experimental ESI-MS data for this compound was found in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectroscopy data for this compound was found in the reviewed sources.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

No experimental X-ray crystallography data for this compound was found in the reviewed sources.

Computational and Theoretical Investigations of 3 Methylpyrido 3,4 B Pyrazin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. For 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one, these methods can elucidate its electronic structure, predict how it will interact with electromagnetic radiation, and explain its inherent stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For heterocyclic systems similar to this compound, calculations are commonly performed using the B3LYP hybrid functional combined with a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. mdpi.commdpi.com

Such studies typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govrjb.ro A smaller gap generally implies higher reactivity.

For the related compound pyrido[2,3-b]pyrazine-2,3-diol, DFT calculations were used to determine these electronic properties, providing insights into its stability and potential for molecular interactions. rjb.ro Furthermore, analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT for a Pyrido[3,4-b]pyrazine (B183377) Scaffold This table presents typical data ranges based on published DFT studies of similar heterocyclic compounds. Specific values for this compound are not available in the cited literature.

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy-1.5 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)3.5 to 5.0 eVRelates to chemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyeMeasures overall polarity of the molecule

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. jmaterenvironsci.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such predictions are sensitive to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the chemical shifts (δ) of ¹H and ¹³C nuclei. jmaterenvironsci.com These theoretical predictions are highly useful for assigning peaks in experimentally obtained spectra and for confirming the structure of newly synthesized compounds. mdpi.com While specific calculated spectra for this compound are not published, studies on analogous structures demonstrate a good correlation between computed and experimental spectroscopic data. jmaterenvironsci.comnih.gov

Table 2: Representative Predicted Spectroscopic Data for a Pyrido[3,4-b]pyrazine Scaffold This table is illustrative, showing the type of data generated from computational predictions for similar molecules. Specific data for this compound is not available in the cited literature.

Spectroscopy TypeParameterPredicted Value RangeMethod
UV-Visλmax250-350 nmTD-DFT/B3LYP
¹H NMRChemical Shift (δ)Aromatic Protons: 7.0-9.0 ppmGIAO/DFT
Methyl Protons: 2.0-3.0 ppm
¹³C NMRChemical Shift (δ)Aromatic Carbons: 110-160 ppmGIAO/DFT
Carbonyl Carbon: >160 ppm

Molecular Modeling and Dynamics Simulations

Moving beyond static quantum chemical calculations, molecular modeling and dynamics simulations allow for the exploration of a molecule's conformational flexibility and its behavior over time. These techniques are crucial for understanding how the molecule might interact with its environment, such as a biological receptor or solvent.

Even relatively rigid molecules like this compound can possess some degree of conformational freedom, such as rotation around single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and to determine their relative stabilities. Computational methods can systematically explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. nih.govresearchgate.net

Molecular Dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations reveal how the molecule flexes, vibrates, and rotates at a given temperature. mdpi.com This approach can identify the most populated conformations and the energetic barriers between them, offering a dynamic picture of the molecule's structural stability. mdpi.com For example, MD simulations of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors have been used to understand their stable binding conformations within protein active sites. nih.gov

The pyrido[3,4-b]pyrazine scaffold contains several nitrogen atoms that can act as proton acceptors (bases) or donors (acids), depending on the pH of the environment. The acid dissociation constant (pKa) is the quantitative measure of a compound's acidity or basicity. Predicting pKa values computationally is a complex task that requires accurate calculation of the Gibbs free energy of solvation for both the protonated and deprotonated forms of the molecule.

Various computational protocols exist for pKa prediction, often combining quantum mechanical calculations with implicit solvent models. By calculating the free energy change of the deprotonation reaction in solution, the pKa can be estimated. These predictions are vital for understanding a molecule's likely ionization state under physiological conditions, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy intermediates that represent the energetic barrier to the reaction.

Transition State Characterization for Synthetic Pathways

Currently, there are no specific studies in the public domain that provide a detailed characterization of the transition states involved in the synthetic pathways leading to this compound. Such computational analyses would typically involve methods like Density Functional Theory (DFT) to model the reaction mechanism, locate transition state structures, and calculate their energies. This information is crucial for understanding the kinetics and feasibility of a particular synthetic route. The absence of this data for this compound indicates a research gap in the deep mechanistic understanding of its formation.

Rationalization of Regioselectivity and Stereoselectivity

Similarly, specific theoretical studies aimed at rationalizing the regioselectivity and stereoselectivity in the synthesis of this compound are not found in the existing literature.

Regioselectivity: The synthesis of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold often involves the condensation of a diamine with a dicarbonyl compound or its equivalent. In cases where unsymmetrical reagents are used, the formation of more than one regioisomer is possible. Computational studies could predict the most likely isomer by comparing the activation energies for the different reaction pathways. For the analogous synthesis of 1H-pyrazolo[3,4-b]pyridines, it has been noted that the proportions of the resulting regioisomers are dependent on the relative electrophilicity of the two carbonyl groups involved in the cyclization. nih.govmdpi.com A similar principle could hypothetically govern the regioselectivity in the synthesis of substituted pyrido[3,4-b]pyrazin-2(1H)-ones, but specific computational data for the title compound is not available to confirm this.

Stereoselectivity: If any of the synthetic steps leading to this compound were to involve the creation of a chiral center, computational modeling would be invaluable for understanding and predicting the stereochemical outcome. However, without established synthetic routes that pose stereochemical questions, and the corresponding computational investigations, a discussion on the rationalization of stereoselectivity for this specific compound remains speculative.

Molecular Interactions and Biological Target Engagement of Pyrido 3,4 B Pyrazin 2 1h One Derivatives

Structure-Activity Relationship (SAR) Analysis in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrido[3,4-b]pyrazin-2(1H)-one derivatives, these analyses have been crucial in optimizing their potency and selectivity for specific biological targets, including protein kinases and G-protein coupled receptors.

Systematic variation of substituents on the pyrido[3,4-b]pyrazin-2(1H)-one core has established clear correlations between structural features and biological activity. For instance, in the development of Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists based on a related 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold, modifications at various positions significantly influenced binding affinity. nih.govbohrium.com The SAR for this series was established through the systematic variation of substituents, leading to the identification of numerous highly potent analogues. bohrium.com This work supported the hypothesis that reducing the conformational flexibility of the molecule enhances receptor binding affinity. bohrium.com

Similarly, for kinase inhibitors, specific substitutions are critical for potency. In a series designed as FLT3 inhibitors, modifications on the phenyl ring at the C3 position and the substituent at the N1 position of the pyridopyrazinone core were explored to optimize activity. nih.govresearchgate.net A novel family of disubstituted pyrido[3,4-b]pyrazines identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group for binding to a panel of cancer-related protein kinases. rsc.org The placement of this group, whether at the C-5 or C-8 position of the ring system, was found to be important for activity. rsc.org

Table 1: SAR Summary for Pyrido[3,4-b]pyrazinone Derivatives
Scaffold PositionModificationImpact on Biological TargetReference
GeneralReduced Conformational FlexibilityIncreased CRF1 receptor binding affinity bohrium.com
C3-Phenyl RingVarious SubstitutionsModulated FLT3 kinase inhibitory potency nih.govresearchgate.net
C5 or C84-(piperidin-1-yl)aniline moietyConferred activity against cancer-related protein kinases rsc.org
N1Various SubstitutionsOptimized FLT3 kinase inhibitory potency nih.govresearchgate.net

Rational design strategies have been instrumental in transforming broadly active compounds into selective agents. An "off-to-on-target" strategy was successfully employed to develop highly selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of mitogen-activated protein kinase kinase 4 (MKK4). nih.gov This campaign began with a nonselective kinase inhibitor, BI-D1870, and through strategic modifications, improved the potency against MKK4 while significantly reducing its broad off-target activity. nih.gov

In the pursuit of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia (AML), a novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were designed and synthesized. nih.govresearchgate.net This rational approach led to compounds with moderate to potent inhibitory activity against FLT3 kinase. nih.govresearchgate.net Likewise, a new series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones was designed based on the SAR of a known CRF1 antagonist with the specific goal of increasing binding affinity. bohrium.com

In Vitro Biochemical and Cellular Mechanistic Studies

The biological activity of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been extensively characterized through a variety of in vitro biochemical and cellular assays. These studies have confirmed their mechanisms of action, demonstrating direct enzyme inhibition, receptor antagonism, and modulation of key cellular pathways.

Derivatives of the pyridopyrazine scaffold have shown potent inhibitory activity against several important protein kinases implicated in disease.

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in the signal transduction of immunoreceptors, making it a target for inflammatory diseases and certain cancers. google.com Compounds with a pyrido[3,4-b]pyrazine (B183377) core have been developed as inhibitors of Syk. google.com Related pyrazolopyrazine derivatives have also been designed and synthesized as new spleen tyrosine kinase inhibitors, with some compounds showing promising inhibition in both enzymatic and cell-based assays. nih.gov

FLT3 Kinase: Mutations in the FLT3 receptor are key drivers in a subgroup of patients with AML. nih.gov A series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives were evaluated as potent FLT3 inhibitors. nih.govresearchgate.net One standout, compound 13, demonstrated potent kinase activity against the FLT3-D835Y mutant with an IC50 of 29.54 ± 4.76 nM. nih.govresearchgate.net This compound also effectively inhibited the autophosphorylation of FLT3 in MV4-11 cells, confirming its mechanism of action. nih.govresearchgate.net

Other Kinases (RTK, MPS1): The broader pyrido[3,4-d]pyrimidine (B3350098) scaffold has been explored for inhibition of other kinases, such as monopolar spindle 1 (MPS1) kinase. mdpi.com The development of selective inhibitors for MKK4, a member of the MAP kinase family, from a related dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold further highlights the versatility of this structural class. nih.gov Several analogues of disubstituted pyrido[3,4-b]pyrazines were found to be active at low micromolar IC50 values against a panel of seven cancer-related protein kinases. rsc.org

Table 2: Enzyme Inhibition by Pyrido[3,4-b]pyrazinone Derivatives
CompoundTarget EnzymeIC50 (nM)Reference
Compound 13FLT3-D835Y29.54 ± 4.76 nih.govresearchgate.net
Compound 37MKK437 nih.gov
Compound 8w (related scaffold)CRF1 Receptor Binding0.70 nih.govbohrium.comresearchgate.net

The CRF1 receptor is a G-protein coupled receptor that regulates the endocrine, behavioral, and autonomic responses to stress. nih.govbohrium.comresearchgate.net Antagonists of this receptor are being investigated for the treatment of anxiety and depression. wikipedia.org A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were found to be very potent antagonists of CRF1. nih.govbohrium.comresearchgate.net For example, a representative compound from this class displayed a high CRF1 receptor binding affinity with an IC50 value of 0.70 nM. nih.govbohrium.comresearchgate.net Further studies on related pyrido[3,2-b]pyrazin-3(4H)-ones also confirmed their activity as CRF1 receptor antagonists. nih.gov

The therapeutic potential of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as anticancer agents has been demonstrated in numerous cell-based assays. These studies measure the ability of the compounds to inhibit the growth and proliferation of specific cancer cell lines.

Derivatives designed as FLT3 inhibitors showed excellent antiproliferative activities against the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation. nih.govresearchgate.net Compound 13 from this series was particularly potent, with an IC50 of 15.77 ± 0.15 nM against MV4-11 cells. nih.govresearchgate.net It also effectively inhibited the growth of other mutant cell lines, including BaF3 cells expressing FLT3-D835V/F and FLT3-ITD/D835Y. nih.govresearchgate.net

In studies on Syk inhibitors, a pyrazolopyrazine derivative, compound 6h, demonstrated promising inhibition of B-lymphoma cell proliferation and dose-dependently inhibited the activation of the Syk signal in human B-cell lymphoma cells. nih.gov Other studies on related pyridopyrimidine structures have shown significant cytotoxic activity against a variety of cancer cell lines, including those for lung (A-549), prostate (PC-3), and breast (MCF-7) cancer. nih.gov

Table 3: Antiproliferative Activity of Pyrido[3,4-b]pyrazinone and Related Derivatives
CompoundCell LineCell TypeIC50 (nM)Reference
Compound 13MV4-11Acute Myeloid Leukemia15.77 ± 0.15 nih.govresearchgate.net
Compound 8a (related scaffold)PC-3Prostate Cancer7980 nih.gov
Compound 8d (related scaffold)A-549Lung Cancer7230 nih.gov
Compound 11 (related scaffold)Various (5 lines)Human Cancer< 4 µg/mL nih.gov

Protein-Ligand Interaction Analysis of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives

The molecular interactions and binding modes of pyrido[3,4-b]pyrazin-2(1H)-one derivatives with their biological targets are crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. Techniques such as molecular docking and co-crystallography have been instrumental in elucidating these interactions at an atomic level.

A notable study in this area focused on a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.gov Molecular docking simulations were performed to predict and analyze the binding modes of these compounds within the ATP-binding site of the FLT3 kinase domain.

One of the most potent compounds identified in this series, compound 13 , demonstrated significant inhibitory activity. nih.gov The docking analysis of compound 13 within the FLT3-D835Y mutant, a clinically relevant variant, revealed key interactions that contribute to its high affinity. The pyrido[3,4-b]pyrazin-2(1H)-one core was predicted to form crucial hydrogen bonds with the hinge region of the kinase. Specifically, the nitrogen atom of the pyridine (B92270) ring and the adjacent amide NH group are often involved in forming hydrogen bonds with the backbone of cysteine residues in the hinge region of kinases, a common binding motif for kinase inhibitors.

The substituents on the pyrido[3,4-b]pyrazin-2(1H)-one scaffold also play a critical role in defining the binding affinity and selectivity. For instance, in the case of compound 13 , a piperidin-1-yl)aniline moiety was identified as a key pharmacophoric group that engages in additional interactions within the binding pocket. rsc.org These interactions can include hydrophobic interactions with nonpolar residues and potential hydrogen bonds with other amino acid side chains or backbone atoms.

The following table summarizes the key predicted interactions for a representative pyrido[3,4-b]pyrazin-2(1H)-one derivative based on molecular docking studies with a protein kinase.

Interacting Residue (Kinase)Type of InteractionLigand Moiety Involved
Cysteine (Hinge Region)Hydrogen BondPyridine Nitrogen
Glycine (Hinge Region)Hydrogen BondAmide NH of pyrazinone ring
Valine (Hydrophobic Pocket)Hydrophobic InteractionMethyl group on pyrazinone ring
Leucine (Hydrophobic Pocket)Hydrophobic InteractionSubstituted aniline (B41778) ring
Aspartic Acid (DFG Motif)Hydrogen BondSubstituent on aniline ring

While co-crystallography data for 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one itself is not publicly available, the insights gained from molecular docking studies of structurally related compounds provide a robust framework for understanding the molecular basis of their biological activity. These computational models are invaluable for guiding the synthesis of novel derivatives with improved potency and selectivity profiles. The consistent observation of hydrogen bonding with the kinase hinge region across different derivatives underscores the importance of the pyrido[3,4-b]pyrazin-2(1H)-one core as a scaffold for kinase inhibition. rsc.org

Advanced Analytical and Kinetic Studies of Pyrido 3,4 B Pyrazin 2 1h One Chemistry

Kinetic Studies of Reaction Mechanisms

Kinetic analysis is fundamental to optimizing reaction conditions, maximizing yields, and understanding the mechanistic pathways involved in the formation of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold.

The formation of the conjugated bicyclic system of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one can be conveniently monitored using UV-Vis spectrophotometry. As the reaction proceeds, the extension of the conjugated π-system typically results in a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance (λmax). By monitoring the increase in absorbance at the λmax of the product over time, the reaction rate can be determined.

The rate constant (k) can be calculated by plotting the natural logarithm of the concentration of the limiting reactant versus time, which should yield a straight line for a first-order reaction. This technique allows for real-time tracking of the reaction without the need for sample extraction, providing a non-invasive method for studying reaction kinetics.

Table 1: Hypothetical Data for Spectrophotometric Monitoring of Product Formation

Time (minutes)Absorbance at λmaxReactant Concentration (M)ln[Reactant]
00.0500.100-2.303
100.3500.070-2.659
200.5500.045-3.099
300.6800.027-3.612
400.7600.019-3.963
500.8100.014-4.269
600.8500.010-4.605

Note: Data is illustrative and used to demonstrate the principle of kinetic analysis via spectrophotometry.

The choice of solvent and the control of pH are critical parameters that can significantly influence both the rate of reaction and the regioselectivity of the product formation.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can affect the stability of reactants, intermediates, and transition states. Protic solvents, such as ethanol (B145695) or water, can form hydrogen bonds, potentially stabilizing charged intermediates and lowering the activation energy of certain steps. nih.gov In contrast, aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) may favor different reaction pathways. nih.gov The quantum yield of related photochemical reactions has been shown to be significantly dependent on the solvent environment, an effect attributed to hydrogen bonding that alters triplet formation efficiency. nih.gov This highlights the profound impact solvent-solute interactions can have on reaction outcomes.

Regioselectivity: In syntheses involving unsymmetrical starting materials, the formation of more than one regioisomer is possible. nih.govmdpi.com For example, if an unsymmetrical diamine reacts with an unsymmetrical dicarbonyl compound, the final position of substituents on the pyrazine (B50134) ring is determined by which nitrogen attacks which carbonyl first. Solvent polarity and pH can influence this selectivity by differentially stabilizing the transition states leading to the different isomers. nih.gov Studies on related pyridyne intermediates show that substituent-induced polarization of the reactive bond governs the regioselectivity of nucleophilic attack. nih.gov

Table 2: Summary of Solvent and pH Effects on Reaction Parameters

ParameterEffect on Reaction RateEffect on RegioselectivityRationale
Solvent Polarity Can increase or decrease rate depending on the polarity of reactants and transition states.Can favor the formation of a more polar regioisomeric transition state.Stabilization of charged intermediates or transition states.
Protic Solvents Often accelerate reactions involving charged intermediates through hydrogen bonding.May direct reaction pathway by solvating specific functional groups.Specific solvent-solute interactions (e.g., hydrogen bonding). nih.gov
Aprotic Solvents May accelerate reactions where charged species are not heavily involved.Can alter the preferred pathway compared to protic solvents.Lack of hydrogen bonding capability changes solvation environment. nih.gov
Acidic pH (Catalysis) Increases rate by activating electrophiles (e.g., protonating carbonyls).Can influence the site of initial nucleophilic attack.Lowering the activation energy for key bond-forming steps.
Basic pH (Catalysis) Increases rate by enhancing nucleophilicity (e.g., deprotonating amines).Can alter the preferred cyclization pathway.Increasing the concentration of the active nucleophilic species.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying this compound, ensuring its purity and analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the premier technique for assessing the purity of this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.

A typical analysis involves injecting a solution of the compound onto the column and eluting with a gradient of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

Table 4: Illustrative HPLC Purity Assessment Data

Peak No.Retention Time (min)Peak Area (%)Identity
13.450.55Impurity A
28.920.21Impurity B
312.5899.15This compound
414.030.09Impurity C

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its polar lactam structure and potential for hydrogen bonding, GC-MS is highly effective for analyzing more volatile starting materials, byproducts, or impurities in the reaction mixture. scispace.com For less volatile analytes, derivatization to increase volatility may be necessary.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular weight (from the molecular ion peak) and a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for definitive identification by comparison to spectral libraries. chromatographyonline.com

Table 5: Hypothetical GC-MS Data for an Impurity in a Synthesis Mixture

ParameterValue / Description
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Oven Program 80°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Impact (EI), 70 eV
Retention Time 15.2 minutes
Molecular Ion (M+) m/z = 150
Key Fragments (m/z) 135, 108, 81, 54
Tentative Identity Unreacted Diaminopyridine Intermediate

Emerging Research Directions and Future Perspectives for 3 Methylpyrido 3,4 B Pyrazin 2 1h One Chemistry

Applications in Advanced Materials Science

The unique electronic and structural characteristics of the pyrido[3,4-b]pyrazinone core suggest its potential for use in the development of novel materials with tailored properties.

Recent studies into structurally related nitrogen-containing heterocyclic systems have revealed their potential as fluorophores. For instance, pyrazole (B372694) derivatives have been noted for their remarkable photophysical properties, making them suitable for the development of chemosensors. nih.govrsc.org Similarly, pyrido[2,3-b]indolizines have been synthesized and shown to be effective fluorophores, emitting in the green region of the spectrum with high quantum yields. mdpi.com These findings suggest that the 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one scaffold could also exhibit interesting photophysical properties.

Future research could focus on the systematic investigation of the absorption and emission properties of this compound and its derivatives. By introducing various substituents at different positions on the heterocyclic core, it may be possible to tune the fluorescence wavelength and intensity. This could lead to the development of novel fluorescent dyes for applications in bioimaging and materials science. Furthermore, the incorporation of specific recognition moieties could transform these fluorescent molecules into selective chemosensors for the detection of ions and small molecules, a field where pyrazole-based sensors have already shown significant promise. nih.gov

The incorporation of heterocyclic units into polymeric backbones or as part of larger conjugated systems is a well-established strategy for creating materials with unique electronic and optical properties. Quinoxaline (B1680401) and pyridopyrazine derivatives, for example, are utilized as components in organic dyes, electroluminescent materials, and organic semiconductors. mdpi.com The electron-deficient nature of the pyrazine (B50134) ring, combined with the pyridine (B92270) ring, could impart favorable characteristics for applications in organic electronics.

Future work could explore the polymerization of functionalized this compound monomers to create novel polymers. These materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Additionally, the integration of the this compound core into larger π-conjugated systems could lead to the development of new functional dyes and pigments with enhanced stability and performance.

Catalysis and Organocatalysis in Pyrido[3,4-b]pyrazinone Synthesis

The development of efficient and sustainable synthetic methodologies is crucial for advancing the chemistry of pyrido[3,4-b]pyrazinones. While traditional synthetic routes exist, the application of modern catalytic and organocatalytic methods remains a largely unexplored area.

Recent advances in the synthesis of pyrazines and related N-heterocycles have highlighted the power of catalysis. For instance, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.gov Furthermore, various catalyzed methods have been developed for the synthesis of pyrimidines and related heterocycles, showcasing the versatility of catalytic approaches. mdpi.com

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in the synthesis of complex heterocyclic structures. nih.govresearchgate.netdntb.gov.uabenthamdirect.com Organocatalytic methods offer several advantages, including mild reaction conditions and the absence of metal contaminants in the final products. nih.gov The development of organocatalytic routes to this compound and its derivatives could provide more environmentally friendly and efficient synthetic pathways. Future research in this area could focus on exploring various organocatalytic strategies, such as asymmetric catalysis, to produce enantiomerically enriched pyrido[3,4-b]pyrazinones for biological evaluation.

Chemoinformatics and Combinatorial Chemistry for Library Design

Chemoinformatics and combinatorial chemistry are powerful tools for the design and synthesis of large, diverse libraries of compounds for high-throughput screening. lifechemicals.com These approaches can accelerate the drug discovery process by systematically exploring the chemical space around a particular scaffold.

The application of chemoinformatic tools can aid in the design of focused libraries of this compound derivatives with improved drug-like properties. By analyzing the structural features of known bioactive molecules, it is possible to identify key pharmacophores and design new compounds with a higher probability of biological activity. nih.gov

Combinatorial synthesis techniques can then be employed to rapidly generate these designed libraries. nih.gov For example, multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, are well-suited for combinatorial synthesis. The development of robust multicomponent reactions for the synthesis of the pyrido[3,4-b]pyrazinone core would greatly facilitate the generation of large and diverse compound libraries for biological screening.

Exploration of Underexplored Reactivity Profiles and Novel Transformations

A thorough understanding of the reactivity of the this compound core is essential for the development of novel synthetic methodologies and the functionalization of this scaffold. While some reactions of related pyridopyrazines have been reported, a systematic exploration of the reactivity of this specific compound is still needed.

One promising area for future investigation is the functionalization of the pyrido[3,4-b]pyrazinone core through deprotometalation-trapping reactions. This strategy has been successfully applied to related 2,3-diphenylated pyrido[3,4-b]pyrazines, allowing for the introduction of iodo groups which can then be used in subsequent cross-coupling reactions. mdpi.com A similar approach could potentially be used to functionalize the this compound scaffold at various positions, providing access to a wide range of new derivatives.

Furthermore, the exploration of novel transformations of the pyrido[3,4-b]pyrazinone ring system could lead to the discovery of new chemical reactions and the synthesis of unique molecular architectures. For example, investigating the reactivity of the lactam functionality within the pyrazinone ring could open up new avenues for derivatization.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of pyrazine precursors and pyridine derivatives. For example, Hughes et al. (2010) optimized a derivative by introducing substituents like 4-(2-hydroxyethyl)piperazine and methoxypyridyl groups via nucleophilic substitution and coupling reactions. Critical steps include:

  • Cyclization : Under acidic or basic conditions to form the pyridopyrazinone core.
  • Substituent Addition : Alkylation or arylation at specific positions using reagents like propoxyethyl halides.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer : Employ analytical techniques such as:

  • HPLC : To monitor reaction progress and confirm purity (>95% is standard for pharmacological studies).
  • Spectroscopy : 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as H335 for respiratory irritation).
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .

Advanced Research Questions

Q. How can the inhibitory activity of this compound against PDE5 be experimentally validated?

  • Methodological Answer :

  • In Vitro Assays : Use recombinant PDE5 enzymes with cAMP/cGMP substrates; measure IC50_{50} values via fluorescence or radiometric methods.
  • Selectivity Profiling : Test against PDE isoforms (e.g., PDE6, PDE11) to confirm specificity. Hughes et al. (2010) achieved >1000-fold selectivity via structural modifications like piperazine substitutions .
  • In Vivo Models : Evaluate blood pressure reduction in spontaneously hypertensive rats (SHR) at doses of 1–10 mg/kg .

Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce hydroxyethyl or propoxyethyl groups to optimize logP (aim for 1–3).
  • In Silico Modeling : Predict BBB permeability using tools like Molinspiration or SwissADME.
  • In Vivo Testing : Measure brain-to-plasma ratios in rodent models after oral administration .

Q. How can researchers resolve discrepancies in pharmacological data across studies?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Batch Analysis : Check for synthetic variability (e.g., enantiomeric purity, byproducts) via chiral HPLC.
  • Data Harmonization : Compare results under standardized conditions (e.g., pH, temperature, assay buffers) .

Q. What are effective approaches for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :

  • Positional Scanning : Systematically vary substituents at positions 3, 7, and 1 (e.g., alkyl vs. aryl groups).
  • Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors using software like Schrodinger’s Phase.
  • In Vivo Correlation : Link in vitro potency (e.g., PDE5 IC50_{50}) to efficacy in disease models (e.g., pulmonary hypertension) .

Q. How can metabolic stability of derivatives be optimized for therapeutic use?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • Stabilizing Modifications : Replace labile groups (e.g., methyl with trifluoromethyl) or introduce steric hindrance.
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with ester linkages for improved oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.